molecular formula C10H8O3 B2998115 5-(2-Propynyloxy)-1,3-benzodioxole CAS No. 19947-80-9

5-(2-Propynyloxy)-1,3-benzodioxole

Cat. No. B2998115
CAS RN: 19947-80-9
M. Wt: 176.171
InChI Key: PBXQHZCLNWGBAZ-UHFFFAOYSA-N
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Description

“5-(2-Propynyloxy)-1,3-benzodioxole” is a chemical compound with the molecular formula C8H14O2 . It is also known as "2-Pentanol, 5-(2-propynyloxy)-" .


Synthesis Analysis

The synthesis of compounds similar to “5-(2-Propynyloxy)-1,3-benzodioxole” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the preparation of 2-ethoxy-5-alkoxybenzaldehydes, which involves a mixture of 2-ethoxy-5-hydroxybenzaldehyde, propargyl bromide or benzyl bromide, and K2CO3 in acetone .


Molecular Structure Analysis

The molecular structure of “5-(2-Propynyloxy)-1,3-benzodioxole” consists of a benzodioxole ring with a propynyloxy group attached to the 5-position . The molecular weight of this compound is 142.1956 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “5-(2-Propynyloxy)-1,3-benzodioxole” often involve catalytic protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Future Directions

The future directions for “5-(2-Propynyloxy)-1,3-benzodioxole” and similar compounds could involve further exploration of their use in the synthesis of covalent organic frameworks (COFs) and other complex organic molecules . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .

properties

IUPAC Name

5-prop-2-ynoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXQHZCLNWGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Propynyloxy)-1,3-benzodioxole

Synthesis routes and methods

Procedure details

A mixture of 12.9 g (0.092 moles) of 5-hydroxy-benzo[1.3]dioxole, 13.0 g (0.092 moles) of anhydrous potassium carbonate in ml 30 of acetone was added with 13.7 g (0.092 moles) of a solution of propargyl bromide in toluene (80% w/w) and the mixture was heated to reflux for 4 hrs. The mixture was then cooled to room temperature, filtered and the filtrate evaporated u.v (20 ° C./ 21 mbar). The residue was purified on silica gel column (eluant n-hexane: isopropyl ether 95: 5 v/v). A liquid product (13.6 g, 95.6% purity) was obtained whose NMR and MS analyses correspond to those of the aforementioned compound is obtained.
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